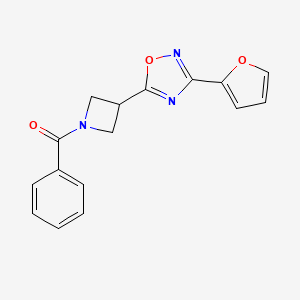

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(11-5-2-1-3-6-11)19-9-12(10-19)15-17-14(18-22-15)13-7-4-8-21-13/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBLPWCYNJBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone , often referred to as a furan-oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the furan and oxadiazole moieties before coupling them with azetidine and phenyl groups. Common synthetic routes include:

- Formation of Furan and Oxadiazole Rings : These are synthesized through cyclization reactions involving suitable precursors.

- Coupling Reactions : The azetidine and phenyl groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions.

The purity and identity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Enzymatic Interactions

Research indicates that compounds with oxadiazole structures can interact with various biological macromolecules, including enzymes. For instance, studies have shown that oxadiazole derivatives can act as inhibitors or activators of the tyrosinase enzyme , which is crucial in melanin biosynthesis and has implications in disorders like Parkinson’s disease and cancer .

The mechanism of action involves binding to specific sites on target enzymes or receptors, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : Certain derivatives have been shown to inhibit tyrosinase activity, which may be beneficial in treating hyperpigmentation disorders.

- Activation Effects : Some derivatives exhibit activating effects on tyrosinase, enhancing its activity under specific conditions .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity Studies : Compounds similar to (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | A549 | 30 |

| Compound C | HT-1080 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Case Study 1: Tyrosinase Inhibition

In a study evaluating the effect of various substituted oxadiazoles on tyrosinase activity, it was found that certain substitutions on the phenyl group enhanced binding affinity to the active site of the enzyme. For instance, a compound without substituents showed the highest activation effect compared to those with halogen or nitro groups .

Case Study 2: Anticancer Evaluation

A recent investigation assessed the cytotoxic effects of several furan-containing oxadiazoles against multiple cancer cell lines. The study revealed that modifications in the structure significantly influenced their potency, with some compounds achieving IC50 values below 30 µM against aggressive cancer types .

5. Conclusion

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone exhibits promising biological activities that warrant further exploration. Its potential applications in treating cancer and other diseases linked to enzyme dysfunction highlight its significance in drug development. Continued research into its mechanisms and optimization of its structure could lead to novel therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds, including those similar to (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the oxadiazole moiety demonstrate moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been evaluated against various cancer cell lines. For example, certain analogs have shown inhibitory effects against breast cancer (MCF-7), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

Antiviral Activity

Some studies have also explored the antiviral potential of oxadiazole compounds against viruses such as SARS-CoV-2. However, findings indicate that while certain compounds show promise in vitro, they may not be effective at clinically relevant concentrations .

Material Science

Polymeric Applications

Compounds like (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone can be utilized in the development of polymers with enhanced properties. The incorporation of furan and oxadiazole units into polymeric structures can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Agricultural Chemistry

Pesticidal Properties

Research has suggested that oxadiazole derivatives possess insecticidal and fungicidal activities. This makes them candidates for developing new agrochemicals aimed at pest control and crop protection. Their ability to inhibit specific biological pathways in pests can lead to effective solutions for agricultural challenges .

Summary Table of Applications

Comparison with Similar Compounds

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone (CAS: 1428363-70-5)

- Molecular Formula : C₁₃H₁₀N₄O₄

- Molecular Weight : 286.24 g/mol

- Key Structural Difference : The phenyl group in the parent compound is replaced with an isoxazol-5-yl ring.

- Implications :

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS: 1324507-47-2)

- Molecular Formula : C₁₇H₁₂F₃N₅O₂

- Molecular Weight : 375.30 g/mol

- Key Structural Differences :

- Replacement of furan with a pyrazine ring (a diazine with two nitrogen atoms).

- Addition of a trifluoromethyl (-CF₃) group on the phenyl ring.

- Implications :

(5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS: 1396791-72-2)

- Molecular Formula : C₁₇H₁₃F₃N₄O₃

- Molecular Weight : 378.30 g/mol

- Key Structural Differences :

- Incorporation of a 5-methylisoxazole and a 3-(trifluoromethyl)phenyl group on the oxadiazole.

- Dual substitution with -CF₃ and methyl groups may synergistically enhance both lipophilicity and target selectivity .

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone

- Key Structural Difference: Replacement of the phenyl ketone with a p-tolyloxy ethanone group.

- Implications :

Structural and Functional Trends

Impact of Heteroaromatic Substitutions

- Furan vs. Pyrazine/Isoxazole: Furan provides electron-rich aromaticity, favoring interactions with electron-deficient targets.

Role of Fluorinated Groups

Azetidine vs. Larger Rings

Q & A

Basic: What are the common synthetic routes for preparing (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone?

Answer:

The synthesis typically involves multi-step organic reactions:

- Oxadiazole Ring Formation : Cyclization of a furan-2-carbohydrazide derivative with a nitrile or carboxylic acid under dehydrating conditions (e.g., POCl₃ or DCC) .

- Azetidine Functionalization : Coupling the oxadiazole intermediate with an azetidine derivative via nucleophilic substitution or amidation reactions.

- Final Acylation : Reaction of the azetidine-oxadiazole intermediate with benzoyl chloride or activated phenyl carbonyl derivatives .

Key reagents include hydrazides, dehydrating agents, and coupling catalysts (e.g., HATU). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidized furan derivatives .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and azetidine rings. Aromatic protons (δ 7.2–8.5 ppm) and furan/oxadiazole protons (δ 6.3–7.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 364.12) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and confirms spatial orientation of substituents .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1680 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .

Basic: What biological activities are associated with this compound?

Answer:

- Antimicrobial Activity : Demonstrated against E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 4 µg/mL) via membrane disruption or enzyme inhibition .

- Enzyme Modulation : Binds to kinase or protease targets (e.g., EGFR or HIV protease) through hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the phenyl group .

- Anti-inflammatory Potential : Similar oxadiazole-azetidine hybrids inhibit COX-2 (IC₅₀: ~50 nM) in preclinical models .

Advanced: How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .

- Solubility Enhancement : Replace the benzophenone with a polar substituent (e.g., morpholine) or formulate as a salt (e.g., oxalate) .

- In Vitro ADME Profiling : Use hepatic microsome assays to assess CYP450 metabolism and PAMPA for permeability prediction .

Advanced: How to resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Targeted Mutagenesis : Compare binding affinities of wild-type vs. mutant enzymes (e.g., alanine scanning) to identify critical residues .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to explain outliers (e.g., steric clashes in bulky substituents) .

- Dose-Response Refinement : Re-test disputed compounds at lower concentrations (nM range) to rule out assay interference .

Advanced: What strategies mitigate analytical challenges in characterizing reaction intermediates?

Answer:

- Hyphenated Techniques : Use LC-MS or GC-MS to track unstable intermediates (e.g., hydrazide precursors) in real-time .

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels in the oxadiazole ring to simplify NMR interpretation .

- Chiral HPLC : Resolve enantiomers of azetidine intermediates using amylose-based columns .

Advanced: Design an experiment to evaluate this compound’s efficacy in a bacterial biofilm model.

Answer:

- Biofilm Cultivation : Grow P. aeruginosa biofilms on silicone coupons in LB medium for 48h.

- Treatment Protocol : Apply the compound at sub-MIC concentrations (2–4 µg/mL) and quantify biofilm biomass via crystal violet assay .

- Mechanistic Analysis : Use confocal microscopy with LIVE/DEAD staining and qPCR for biofilm-related gene expression (e.g., algD) .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins (e.g., dihydrofolate reductase) .

- Thermal Shift Assay (TSA) : Identify stabilized protein-ligand complexes by monitoring melting temperature shifts .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-enzyme complexes at ≤2.0 Å resolution .

Advanced: What computational methods predict off-target interactions?

Answer:

- Molecular Docking : Screen against the ChEMBL database using AutoDock Vina to rank potential off-targets (e.g., hERG, CYP3A4) .

- Pharmacophore Modeling : Align with known toxicophores (e.g., PAINS filters) to flag reactive groups .

- Machine Learning : Train SVM models on Tox21 data to predict hepatotoxicity or genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.